molecular formula C14H17ClN2O B5151163 1-[5-(2-Chlorophenoxy)pentyl]imidazole

1-[5-(2-Chlorophenoxy)pentyl]imidazole

Cat. No.: B5151163
M. Wt: 264.75 g/mol
InChI Key: YQDDBSISRJBMIW-UHFFFAOYSA-N
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Description

1-[5-(2-Chlorophenoxy)pentyl]imidazole is an imidazole-derived compound characterized by a pentyl chain linked to a 2-chlorophenoxy group at one end and an imidazole ring at the other. Its molecular formula is C₁₄H₁₆ClN₂O, with a polar surface area (PSA) of approximately 17.82 Ų, suggesting moderate membrane permeability . The 2-chlorophenoxy substituent introduces both lipophilic and electron-withdrawing properties, which may influence its reactivity and biological interactions.

Properties

IUPAC Name

1-[5-(2-chlorophenoxy)pentyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c15-13-6-2-3-7-14(13)18-11-5-1-4-9-17-10-8-16-12-17/h2-3,6-8,10,12H,1,4-5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDDBSISRJBMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2-Chlorophenoxy)pentyl]imidazole typically involves the reaction of 2-chlorophenol with 1-bromopentane to form 5-(2-chlorophenoxy)pentane. This intermediate is then reacted with imidazole under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride, and the reactions are carried out in solvents like dimethylformamide

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical differences between 1-[5-(2-Chlorophenoxy)pentyl]imidazole and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) PSA (Ų) Key Features
This compound C₁₄H₁₆ClN₂O 2-Chlorophenoxy, pentyl chain 260.74 17.82 Balanced lipophilicity; moderate PSA
1-[5-(2,4-Dichlorophenoxy)pentyl]-1H-imidazole C₁₄H₁₆Cl₂N₂O 2,4-Dichlorophenoxy, pentyl chain 295.19 17.82 Enhanced electron-withdrawing effects; potential increased bioactivity
5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole C₁₃H₁₄N₂ 2,3-Dimethylphenyl, ethenyl group 198.26 28.68 Higher PSA due to ethenyl group; possible reduced membrane permeability
1-[1-(Phenylmethyl)pentyl]imidazole C₁₅H₂₀N₂ Benzyl-pentyl chain 228.16 17.82 Increased lipophilicity; lower halogen content may reduce toxicity
5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride C₁₂H₁₄ClN₂·HCl Chloromethyl, phenylethyl, hydrochloride 245.17 (free base) 28.68 Salt form improves solubility; chloromethyl group enhances reactivity

Impact of Substituents on Properties

  • Chlorine Substitution: The mono-chloro derivative (target compound) exhibits milder electron-withdrawing effects compared to the 2,4-dichloro analog (), which may reduce oxidative degradation but also lower binding affinity to certain targets. The dichloro analog’s higher molecular weight (295.19 vs. 260.74 g/mol) could decrease solubility, limiting bioavailability .
  • In contrast, shorter chains (e.g., ethoxy in ’s 1-[2-(2-chlorophenoxy)ethoxy] derivative) may reduce steric hindrance but limit lipophilicity. The ethenyl group in 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole introduces rigidity, possibly improving target selectivity but increasing metabolic instability .
  • Salt vs. Neutral Forms :

    • The hydrochloride salt of 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole () demonstrates enhanced aqueous solubility, a critical factor for drug formulation, whereas neutral analogs like the target compound may require co-solvents for delivery .

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